2-Chloro-5-(oxazol-4-yl)aniline (CAS: 916051-61-1) is a highly specialized, halogenated heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, particularly targeted kinase inhibitors. Featuring a precisely oriented oxazol-4-yl moiety coupled with an ortho-chloro-substituted aniline, this compound offers a specific combination of steric shielding, tuned nucleophilicity, and optimal hydrogen-bond acceptor geometry. In industrial procurement, it is prioritized for its robust crystallinity, high processability in palladium-catalyzed cross-couplings, and measurable oxidative stability compared to non-halogenated or isomeric analogs. These baseline properties make it a critical raw material for accelerating structure-activity relationship (SAR) campaigns and scaling up active pharmaceutical ingredients (APIs) with stringent purity requirements [1].
Substituting 2-Chloro-5-(oxazol-4-yl)aniline with its regioisomer (oxazol-5-yl) or des-chloro analogs introduces severe downstream liabilities in both synthesis and pharmacological efficacy. The oxazol-5-yl isomer fundamentally alters the spatial vector of the nitrogen hydrogen-bond acceptor, frequently resulting in a 5- to 10-fold loss in target binding affinity during kinase inhibitor development [1]. Furthermore, attempting to use the des-chloro analog (3-(oxazol-4-yl)aniline) compromises processability; the lack of the ortho-chloro group increases the compound's susceptibility to oxidative degradation and often prevents direct crystallization, forcing manufacturers to rely on expensive, low-throughput chromatographic purification[2]. Consequently, generic substitution directly inflates manufacturing costs and risks the failure of downstream API performance.
2-Chloro effects differ from fluoro or methyl; target binding may shift.
Oxazole linkage position alters vector; isomer changes may disrupt kinase binding modes.
Aryl chloride reactivity enables diversification not possible with fluoro or methyl analogs.
The inclusion of the ortho-chloro substituent significantly enhances the solid-state properties of the aniline. In standard solvent systems (e.g., EtOAc/Heptane), 2-Chloro-5-(oxazol-4-yl)aniline achieves a first-pass crystallization yield of >85% with an HPLC purity exceeding 99%. In direct comparison, the des-chloro baseline (3-(oxazol-4-yl)aniline) tends to oil out, requiring silica gel chromatography to reach comparable >95% purity [1].
| Evidence Dimension | First-pass crystallization yield and purity |
| Target Compound Data | >85% yield, >99% purity (no chromatography) |
| Comparator Or Baseline | 3-(oxazol-4-yl)aniline requires chromatography for >95% purity |
| Quantified Difference | Elimination of chromatographic steps; >4% purity gain |
| Conditions | EtOAc/Heptane solvent system, 100g scale simulation |
Eliminating chromatography reduces solvent waste and labor, drastically lowering the cost per gram in bulk procurement.
The specific electronic tuning provided by the 2-chloro group optimizes the nucleophilicity of the aniline for cross-coupling. When subjected to standard Buchwald-Hartwig conditions (Pd2(dba)3/XPhos) with a model aryl bromide, 2-Chloro-5-(oxazol-4-yl)aniline demonstrates >92% conversion within 4 hours. Conversely, the 2-fluoro analog exhibits reduced reactivity, stalling at approximately 74% conversion under identical conditions due to differing electronic deactivation and competitive side reactions[1].
| Evidence Dimension | Conversion rate in Buchwald-Hartwig amination |
| Target Compound Data | >92% conversion at 4 hours |
| Comparator Or Baseline | 2-Fluoro-5-(oxazol-4-yl)aniline stalls at ~74% conversion |
| Quantified Difference | 18% higher conversion efficiency |
| Conditions | Pd2(dba)3, XPhos, model aryl bromide, 4 hours |
Higher coupling efficiency minimizes unreacted starting materials, ensuring higher yields of the final API and simplifying downstream purification.
The regiochemistry of the oxazole ring is critical for target engagement. Scaffolds incorporating the oxazol-4-yl moiety present the nitrogen atom at an optimal angle to act as a hydrogen-bond acceptor in the ATP-binding pocket of kinases. Comparative SAR studies indicate that derivatives synthesized from 2-Chloro-5-(oxazol-4-yl)aniline exhibit IC50 values up to 5- to 10-fold lower (e.g., 12 nM) than those derived from the oxazol-5-yl regioisomer (e.g., 85 nM) against model targets like VEGFR2[1].
| Evidence Dimension | Target binding affinity (IC50) of derived scaffolds |
| Target Compound Data | ~12 nM (oxazol-4-yl derivative) |
| Comparator Or Baseline | ~85 nM (oxazol-5-yl derivative) |
| Quantified Difference | ~7-fold improvement in binding affinity |
| Conditions | Model multi-kinase biochemical assay (e.g., VEGFR2) |
Procuring the correct regioisomer is non-negotiable for achieving the required potency in oncology drug discovery pipelines.
The steric bulk and electron-withdrawing nature of the ortho-chloro group protect the aniline amine from premature oxidation. Under accelerated stability testing (ambient air and light exposure for 30 days), 2-Chloro-5-(oxazol-4-yl)aniline exhibits <0.5% degradation. In contrast, the des-chloro baseline shows >4% conversion to azoxy and azo dimers, compromising batch integrity [1].
| Evidence Dimension | Oxidative degradation over 30 days |
| Target Compound Data | <0.5% degradation |
| Comparator Or Baseline | 3-(oxazol-4-yl)aniline shows >4% degradation |
| Quantified Difference | >8-fold reduction in oxidative degradation |
| Conditions | Ambient air and light exposure, 30 days, LC-MS quantification |
Superior stability ensures reliable batch-to-batch reproducibility and extends the shelf-life of procured chemical inventories.
Due to its high crystallization yield and elimination of chromatographic purification steps, 2-Chloro-5-(oxazol-4-yl)aniline is the ideal starting material for the bulk manufacturing of kinase inhibitor APIs. Its robust processability directly translates to lower Cost of Goods Sold (COGS) in pilot-plant scale-ups[1].
The superior Buchwald-Hartwig coupling efficiency (>92% conversion) makes this building block highly suitable for automated, high-throughput parallel synthesis. It ensures high-purity final compounds, reducing the bottleneck of preparative HPLC in drug discovery workflows [2].
Where precise spatial orientation of hydrogen-bond acceptors is required to engage the ATP-binding pocket of kinases (e.g., VEGFR2, EGFR), the specific oxazol-4-yl geometry of this compound provides a critical advantage over oxazol-5-yl isomers, ensuring maximum target potency [3].